2-Chloro-4-fluoropyridin-3-ol
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Overview
Description
“2-Chloro-4-fluoropyridin-3-ol” is a chemical compound with the molecular formula C5H3ClFNO . It is a white to yellow solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest in the field of chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis Processes
- Synthesis of Pyridines : 2-Chloro-5-fluoropyridine, closely related to 2-Chloro-4-fluoropyridin-3-ol, has been synthesized through diazotization, showing potential in chemical syntheses (Hand & Baker, 1989).
- Amidomethylation : 2-Amidomethylated pyridines have been synthesized from 4-chloro-3-fluoropyridine, demonstrating its utility in the synthesis of complex chemical structures (Papaioannou et al., 2020).
Chemical Functionalization
- Pyridinylmethyl Functionalization : The functionalization of 2-Fluoro-4-methylpyridine into alkylating agents showcases the versatility of halogenated pyridines in drug synthesis processes (Pesti et al., 2000).
- Nucleophilic Substitutions : Studies on 2-fluoro- and 2-chloropyridines reveal insights into the rates of nucleophilic aromatic substitutions, important for understanding their reactivity in various chemical contexts (Schlosser & Rausis, 2005).
Applications in Organic Chemistry
- Lithiation Reactions : The ortho-lithiation of 4-chloro and 4-fluoropyridines and subsequent reactions with electrophiles to produce disubstituted pyridines highlight the compound's role in advanced organic synthesis (Marsais et al., 1988).
- Structural Manifolds Creation : Halopyridines, similar in structure to this compound, have been used to create structural manifolds in the manufacturing process of industrial pesticides, showcasing their potential in industrial chemistry (Schlosser & Bobbio, 2002).
Spectroscopy and Analysis
- Vibrational Spectra : The vibrational spectra of monosubstituted pyridines, including chloro and fluoro derivatives, have been extensively studied, providing essential data for analytical chemistry (Green et al., 1963).
Safety and Hazards
“2-Chloro-4-fluoropyridin-3-ol” is used for R&D purposes only and is not intended for medicinal, household or other use . The safety data sheet suggests that it may cause skin irritation and serious eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin or if inhaled .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-chloro-4-fluoropyridin-3-ol belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
The compound’s predicted boiling point is 2831±350 °C, and its predicted density is 1517±006 g/cm3 .
Result of Action
Fluoropyridines are known to have potential as imaging agents for various biological applications .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Properties
IUPAC Name |
2-chloro-4-fluoropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIUOWWUSXAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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